molecular formula C14H11BrF3NO3 B2894819 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide CAS No. 1351588-83-4

5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide

Cat. No. B2894819
CAS RN: 1351588-83-4
M. Wt: 378.145
InChI Key: DOTNVPBWYCDDRJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The furan ring is substituted at the 2-position with an anilide . The compound also contains a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of several functional groups. The furan ring and the trifluoromethyl group are likely to influence the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely influenced by its functional groups. For example, the trifluoromethyl group is known to influence the acidity and basicity of compounds .

Scientific Research Applications

Synthesis and Anti-Bacterial Activities

Furan derivatives have been synthesized with variations to explore their anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The synthesis process typically involves reactions like Suzuki-Miyaura Cross-Coupling, showcasing the compound's potential in addressing antibiotic resistance. Docking studies and molecular dynamics (MD) simulations further validate these compounds' interactions with bacterial targets, indicating a methodological approach to designing effective anti-bacterial agents (Siddiqa et al., 2022).

Antiprotozoal Agents

Another application is in the development of antiprotozoal agents, where furan derivatives are utilized as part of the compound structure. These studies have led to the identification of potent inhibitors against parasitic diseases, demonstrating the therapeutic potential of furan-based compounds in treating protozoal infections (Ismail et al., 2004).

Biobased Polyesters

On the materials science front, furan derivatives are pivotal in the enzymatic synthesis of biobased polyesters, offering a sustainable alternative to petroleum-based polymers. These polymers, derived from biomass, signify the furan compound's role in advancing green chemistry and material science (Jiang et al., 2014).

Organic Synthesis and Drug Development

In organic synthesis, furan derivatives serve as key intermediates for synthesizing a wide array of pharmacologically relevant compounds. Their reactivity has been exploited in various synthetic routes, contributing to the development of new drugs and chemical entities (Martins et al., 2013).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. Proper protective equipment should be used and safety data sheets should be consulted when handling chemicals .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in drug development. Given the broad range of properties exhibited by similar compounds, it could be a valuable building block in the synthesis of new pharmaceuticals .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The mode of action of the compound involves a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then C6H5CH (·)CH2CH3 + NBS → C6H5CHBrCH2CH3 + S· and so on .

Biochemical Pathways

The compound affects the biochemical pathways involving the reverse transcriptase enzyme. The -CF3 group in the compound lowers the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction affects the pathway of reverse transcriptase enzyme inhibition.

Result of Action

The compound exhibits improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This results in molecular and cellular effects that inhibit the action of the reverse transcriptase enzyme.

properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO3/c15-12-6-5-11(22-12)13(21)19-7-10(20)8-1-3-9(4-2-8)14(16,17)18/h1-6,10,20H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTNVPBWYCDDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC(=O)C2=CC=C(O2)Br)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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